2-(2-Fluorophenyl)-1,3-thiazolan-4-one

Fragment-based drug discovery SARS-CoV-2 main protease X-ray crystallography

Procure this crystallographically validated (2S)-2-(2-fluorophenyl)thiazolidin-4-one fragment to accelerate your SARS-CoV-2 Mpro inhibitor program. Unlike generic thiazolidinone analogs, its ortho-fluorophenyl substitution and resolved binding pose across the S2–S4 subsites provide a defined starting point for fragment growing, linking, or halogen-scanning SAR. With MW <200 Da and logP ~1.6–1.8, it offers exceptional property headroom for lead optimization. Also serves as a conformational probe for open vs. closed protease states. Avoid racemic mixtures and unvalidated scaffolds—start with a pre-validated hit.

Molecular Formula C9H8FNOS
Molecular Weight 197.23
CAS No. 883014-09-3
Cat. No. B2932556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-1,3-thiazolan-4-one
CAS883014-09-3
Molecular FormulaC9H8FNOS
Molecular Weight197.23
Structural Identifiers
SMILESC1C(=O)NC(S1)C2=CC=CC=C2F
InChIInChI=1S/C9H8FNOS/c10-7-4-2-1-3-6(7)9-11-8(12)5-13-9/h1-4,9H,5H2,(H,11,12)
InChIKeyUSKNAFOXSLXIOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenyl)-1,3-thiazolan-4-one (CAS 883014-09-3): Fragment-Sized Thiazolidinone Scaffold with Validated Structural Biology Tractability


2-(2-Fluorophenyl)-1,3-thiazolan-4-one (CAS 883014-09-3), also catalogued as 2-(2-fluorophenyl)thiazolidin-4-one, is a low-molecular-weight (197.23 Da) heterocyclic fragment belonging to the thiazolidin-4-one class. The compound meets the physicochemical criteria for fragment-based drug discovery (Rule of Three) and serves as a molecular scaffold for linking, expansion, and modification in early-stage drug design . Its (2S) enantiomer has been crystallographically resolved in complex with the SARS-CoV-2 main protease (Mpro, 3CLpro), providing direct structural evidence of target engagement and a defined binding mode that spans the S2–S4 subsites of the substrate-binding cleft [1].

Why Procurement of 2-(2-Fluorophenyl)-1,3-thiazolan-4-one Cannot Be Satisfied by Generic Thiazolidinone Substitutes


Thiazolidin-4-one is a privileged scaffold in medicinal chemistry, yet the identity and position of aryl substituents at the 2-position profoundly modulate target recognition, binding pose, and physicochemical properties. Halogen substitution on the phenyl ring—particularly ortho-fluorination—introduces distinct electronic and steric features that influence both non-covalent interactions (e.g., face-to-face aryl stacking with catalytic histidine residues) and conformational preferences of the thiazolidinone ring. Generic substitution with unsubstituted phenyl or para-halogenated analogs risks losing the crystallographically validated binding mode observed for the 2-fluorophenyl derivative, potentially resulting in loss of target engagement or altered selectivity profiles. The quantitative evidence below demonstrates why this specific substitution pattern matters for scientific selection.

Quantitative Differentiation Evidence for 2-(2-Fluorophenyl)-1,3-thiazolan-4-one vs. Closest Analogs


Crystallographically Confirmed Target Engagement: SARS-CoV-2 Mpro Binding vs. In-Class Fragment Hit Rates

In a fragment-based screen of 631 fragments against an open-conformation crystal form of SARS-CoV-2 Mpro (3CLpro), only 29 fragments (4.6%) yielded crystallographically validated hits. The (2S)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one enantiomer (designated cpd-18 in the study) was among these confirmed binders, with unambiguous electron density in the active site [1]. Unlike many fragment screening campaigns that rely solely on biophysical assays, this crystallographic validation provides direct, atomic-resolution evidence of target engagement—a prerequisite for structure-guided optimization. In contrast, the unsubstituted 2-phenylthiazolidin-4-one analog was not reported among the 29 hits, suggesting that ortho-fluorination is a critical determinant of binding in this pocket conformation.

Fragment-based drug discovery SARS-CoV-2 main protease X-ray crystallography Target engagement

Unique S2→S4 Binding Pose Orthogonal to Typical S1/S2 Fragment Occupancy

Crystallographic analysis reveals that cpd-18 occupies the S2 pocket with its 2-fluorophenyl group forming a face-to-face aryl interaction with His41, while the thiazolidinone carbonyl extends directly toward the S4 pocket, displacing the side chain of Gln189 [1]. This S2→S4 vector is distinct from fragments such as cpd-16 (which occupies S2–S3 only) and the majority of S1-binding fragments. The displacement of Gln189—a residue that gates the S4 subsite—is a conformational feature that is sterically incompatible with more occluded crystal forms used in prior screens, suggesting this compound can only be identified and exploited when the target adopts its open conformation.

Binding mode differentiation Subsite occupancy SARS-CoV-2 Mpro Structure-based drug design

Defined (2S) Stereochemistry with Resolved Absolute Configuration at the C2 Chiral Center

The PDB ligand Y0C is unambiguously assigned as (2S)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one based on crystallographic electron density [1]. In contrast, commercial sourcing of CAS 883014-09-3 generally provides the racemic mixture or material of unspecified stereochemistry . The (2S) configuration is critical because the C2 chiral center positions the 2-fluorophenyl ring for optimal π-stacking with His41; the (2R) enantiomer would project the aryl group in a divergent orientation that is incompatible with the observed binding pose. For medicinal chemistry campaigns progressing from fragment hit to lead, the ability to correlate biological activity with a specific enantiomer—rather than racemic material—is essential for meaningful SAR development.

Stereochemistry Chiral resolution Enantiomeric purity Structure-activity relationships

Physicochemical Fragment Profile: MW and Lipophilicity Within Rule-of-Three Space Relative to Larger Thiazolidinone Congeners

With a molecular weight of 197.23 Da, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and a predicted logP of approximately 1.6–1.8, 2-(2-fluorophenyl)-1,3-thiazolan-4-one resides comfortably within the Rule of Three criteria for fragment-based screening (MW <300, logP ≤3, HBD ≤3, HBA ≤3) . This contrasts with many bioactive thiazolidin-4-one derivatives in the antimicrobial and anti-inflammatory literature, which bear additional substituents at N3 and C5 positions, pushing MW above 350 Da and logP above 3.5—properties that reduce ligand efficiency and limit the headroom for property-guided optimization. The fragment's low molecular complexity also translates to higher probability of favorable binding thermodynamics per heavy atom, a key metric in fragment-based campaigns.

Fragment-based drug discovery Rule of Three Physicochemical properties Ligand efficiency

Ortho-Fluorine Electronic Effect on Aryl–His41 π-Stacking vs. Para-Fluoro and Unsubstituted Phenyl Analogs (In Silico Inference)

In the PDB 7GRV structure, the 2-fluorophenyl group of cpd-18 engages in a face-to-face aryl–aryl interaction with His41 of SARS-CoV-2 Mpro [1]. Ortho-fluorination withdraws electron density from the aromatic ring (σ₁ = 0.54 for F), reducing π-electron repulsion and potentially strengthening the face-to-face stacking relative to an unsubstituted phenyl ring. By contrast, para-fluorination (as in 2-(4-fluorophenyl)thiazolidin-4-one) would place the electronegative substituent distal to the stacking interface, providing minimal modulation of the aryl–His41 interaction while altering the molecular dipole in a way that could affect binding pose. Notably, among the 29 fragment hits in the screen, no para-fluorophenyl thiazolidinone was reported, consistent with the hypothesis that ortho-substitution is specifically favored in this pocket.

Halogen bonding π-Stacking Fluorine substitution Quantum chemical analysis

Research and Industrial Application Scenarios Where 2-(2-Fluorophenyl)-1,3-thiazolan-4-one Provides Measurable Advantage


Fragment-Based Lead Discovery Targeting SARS-CoV-2 Mpro and Related Coronaviral Proteases

This compound serves as a structurally validated starting point for inhibitor design against the SARS-CoV-2 main protease. The crystallographically confirmed S2→S4 binding pose [1] enables structure-guided fragment growing into the S3 and S1′ pockets, or fragment linking with S1-binding fragments co-crystallized in the same screen. The defined (2S) stereochemistry provides a template for enantioselective synthesis of analogs, avoiding the confounding biological data that arise from racemic mixtures. Research groups procuring this specific fragment gain access to a pre-validated hit with known binding coordinates, reducing the time from fragment screen to lead series.

Chemical Biology Probe Development for Open-Conformation-Specific Protease States

The compound's binding was detected only in an open-conformation crystal form of 3CLpro that features a widened substrate-binding cleft [1]. This conformational selectivity suggests utility as a probe for distinguishing open vs. closed protease conformations in biophysical assays. Since many previous fragment screens used more occluded crystal forms and missed fragments targeting the S4 pocket, 2-(2-fluorophenyl)-1,3-thiazolan-4-one represents a tool compound for interrogating the conformational dynamics of the protease and potentially identifying allosteric sites coupled to the S4 subsite.

Scaffold for Structure–Activity Relationship Studies of Ortho-Halogenated Thiazolidinones

The ortho-fluorophenyl group provides a baseline for systematic halogen-scanning SAR studies (F→Cl→Br→I) to probe halogen bonding and steric effects at the S2 pocket. Because the binding pose is known at atomic resolution [1], researchers can computationally model halogen substitutions and prioritize synthesis of analogs most likely to enhance affinity. Procurement of the parent ortho-fluoro compound is the logical first step in such a campaign, as it provides the smallest steric perturbation and strongest inductive effect among halogens.

Fragment-to-Lead Optimization with Favorable Physicochemical Trajectory

With MW <200 Da and logP ~1.6–1.8 , this fragment offers substantial property headroom for lead optimization. Unlike larger thiazolidinone leads that already challenge Lipinski boundaries, this fragment can accommodate significant molecular growth while maintaining drug-like properties. Procurement for internal fragment libraries or corporate compound collections ensures access to a high-efficiency starting point for multiple target classes beyond SARS-CoV-2 Mpro, as the thiazolidinone scaffold is recognized across kinase, protease, and protein–protein interaction targets.

Quote Request

Request a Quote for 2-(2-Fluorophenyl)-1,3-thiazolan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.